An In-depth Technical Guide to Nitroxazepine Hydrochloride: Chemical Structure, Synthesis, and Mechanism of Action
An In-depth Technical Guide to Nitroxazepine Hydrochloride: Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological properties of nitroxazepine hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Structure
Nitroxazepine hydrochloride, with the IUPAC name 10-[3-(dimethylamino)propyl]-2-nitrodibenzo[b,f][1][2]oxazepin-11(10H)-one hydrochloride, is a tricyclic antidepressant.[3] Its core structure is a dibenzo[b,f][1][2]oxazepin-11(10H)-one moiety, which is characteristic of this class of compounds.
Below is a two-dimensional representation of the chemical structure of nitroxazepine.
Caption: 2D chemical structure of nitroxazepine.
Physicochemical Properties
A summary of the key physicochemical properties of nitroxazepine and its hydrochloride salt is presented in the table below. This data is essential for its handling, formulation, and analysis.
| Property | Value | Reference |
| Nitroxazepine | ||
| Molecular Formula | C18H19N3O4 | [3] |
| Molar Mass | 341.36 g/mol | [3] |
| Melting Point | 84-85 °C | [4] |
| pKa (predicted) | 9.32 ± 0.28 | [4] |
| Solubility (predicted) | Soluble in DMSO | [4] |
| Nitroxazepine Hydrochloride | ||
| Molecular Formula | C18H20ClN3O4 | |
| Molar Mass | 377.82 g/mol |
Synthesis of Nitroxazepine Hydrochloride
Proposed Synthetic Pathway:
A potential synthetic approach could involve the following key steps:
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Synthesis of the Dibenzo[b,f][1][2]oxazepin-11(10H)-one core: This can be achieved through the condensation of a suitably substituted 2-aminophenol derivative with a 2-halobenzoic acid derivative, followed by intramolecular cyclization.
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Nitration: Introduction of a nitro group at the 2-position of the dibenzo[b,f][1][2]oxazepin-11(10H)-one core.
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N-Alkylation: The final step would involve the alkylation of the nitrogen at position 10 with a 3-(dimethylamino)propyl chloride side chain. This is a common method for introducing the side chain in many tricyclic antidepressants.
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Salt Formation: The resulting nitroxazepine free base is then converted to its hydrochloride salt by treatment with hydrochloric acid for improved stability and solubility.
Experimental Protocol (Hypothetical):
The following is a generalized, hypothetical protocol based on common organic synthesis techniques for similar compounds. This is not a validated protocol and should be adapted and optimized by qualified researchers.
Step 1: Synthesis of 2-Nitrodibenzo[b,f][1][2]oxazepin-11(10H)-one (Intermediate A)
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Reaction: Condensation of 2-amino-5-nitrophenol with 2-chlorobenzoic acid followed by cyclization.
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Reagents: 2-amino-5-nitrophenol, 2-chlorobenzoic acid, a suitable base (e.g., potassium carbonate), and a copper catalyst (e.g., copper(I) iodide) in a high-boiling point solvent (e.g., DMF or DMSO).
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Procedure: The reactants are heated under reflux for several hours. The reaction mixture is then cooled, and the intermediate is isolated by precipitation and purified by recrystallization.
Step 2: N-Alkylation of Intermediate A to form Nitroxazepine
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Reaction: Alkylation of the secondary amine in the oxazepine ring with 3-(dimethylamino)propyl chloride.
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Reagents: Intermediate A, 3-(dimethylamino)propyl chloride, a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF or DMF).
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Procedure: Intermediate A is deprotonated with the base, followed by the addition of 3-(dimethylamino)propyl chloride. The reaction is stirred at room temperature or with gentle heating until completion. The product is then isolated by extraction and purified by column chromatography.
Step 3: Formation of Nitroxazepine Hydrochloride
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Reaction: Acid-base reaction between nitroxazepine free base and hydrochloric acid.
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Reagents: Nitroxazepine (free base), hydrochloric acid (in a suitable solvent like ethanol or diethyl ether).
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Procedure: A solution of nitroxazepine in a suitable solvent is treated with a stoichiometric amount of hydrochloric acid. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration and dried.
Mechanism of Action: Signaling Pathway
Nitroxazepine hydrochloride functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[3][5][6] Its therapeutic effect in treating depression is attributed to its ability to block the reuptake of two key neurotransmitters, serotonin (5-HT) and norepinephrine (NE), in the synaptic cleft. This blockage leads to an increased concentration of these neurotransmitters, enhancing their signaling.
The following diagram illustrates the simplified signaling pathway of an SNRI like nitroxazepine.
Caption: Mechanism of action of Nitroxazepine as an SNRI.
Explanation of the Signaling Pathway:
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Neurotransmitter Release: In a neuron, serotonin (5-HT) and norepinephrine (NE) are synthesized and stored in vesicles within the presynaptic terminal. Upon neuronal firing, these neurotransmitters are released into the synaptic cleft.
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Receptor Binding: In the synaptic cleft, 5-HT and NE bind to their respective receptors on the postsynaptic neuron, initiating a downstream signaling cascade that results in a neuronal response.
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Reuptake Mechanism: To terminate the signal, the presynaptic neuron reabsorbs the neurotransmitters from the synaptic cleft via specific transporter proteins: the serotonin transporter (SERT) and the norepinephrine transporter (NET).
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Action of Nitroxazepine: Nitroxazepine acts by blocking both SERT and NET. This inhibition prevents the reuptake of serotonin and norepinephrine.
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Increased Neurotransmitter Levels: The blockage of reuptake leads to an accumulation of serotonin and norepinephrine in the synaptic cleft.
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Enhanced Signaling: The increased concentration of these neurotransmitters results in greater and more prolonged stimulation of the postsynaptic receptors, which is believed to be the basis for the antidepressant effects of nitroxazepine.
This guide provides a foundational understanding of nitroxazepine hydrochloride. Further research is required to elucidate the specific details of its synthesis and to fully characterize its physicochemical and pharmacological profiles.
References
- 1. ClinPGx [clinpgx.org]
- 2. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 6. scispace.com [scispace.com]
